Physicochemical Differentiation via Calculated Lipophilicity (cLogP)
The introduction of the 4-trifluoromethyl group onto the quinoline-2-carbohydrazide scaffold results in a quantifiable increase in lipophilicity compared to the unsubstituted parent compound. This is a key differentiator for medicinal chemists as it predicts enhanced membrane permeability and altered ADME properties [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.95 |
| Comparator Or Baseline | Quinoline-2-carbohydrazide (CAS 5382-44-5): cLogP = 1.08 |
| Quantified Difference | Approximately 2.7-fold increase |
| Conditions | Calculated value based on chemical structure; in silico prediction |
Why This Matters
A higher LogP is associated with better passive diffusion across lipid bilayers, which is a critical factor in drug design for intracellular targets and oral bioavailability [2].
- [1] Molbase. (2018). 4-(trifluoromethyl)quinoline-2-carbohydrazide (Compound Data). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
